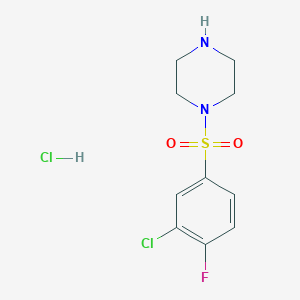

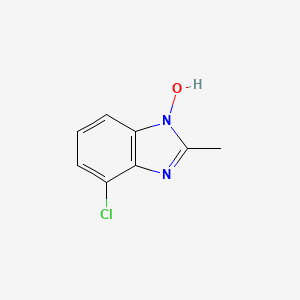

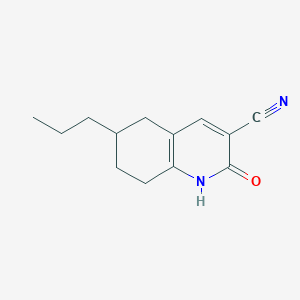

![molecular formula C11H11NO4 B1422524 (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate CAS No. 1261399-00-1](/img/structure/B1422524.png)

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate

Overview

Description

“(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate” is a chemical compound with the molecular formula C11H11NO4 . It is a solid substance . The compound is a derivative of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)\\C=C\\c1cnc2OCCOc2c1 . This representation provides a way to visualize the compound’s structure using cheminformatics software.

Scientific Research Applications

Synthesis and Modification in Drug Discovery

- Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, including modifications in the dioxane ring, have been synthesized. These compounds, with a versatile hydroxymethyl group, are considered valuable intermediates for new therapeutic agents (Bartolomea et al., 2003).

Structural and Stereochemical Analysis

- The enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been accomplished. The enantiomeric purity of these isomers is determined using capillary electrophoresis, providing insights into chiral drug development (Lazar et al., 2005).

Potential in Combinatorial Chemistry

- Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been achieved with selective introduction of substituents on the pyridine ring. These products are proposed as potential scaffolds for drug discovery and combinatorial chemistry, illustrating their versatility in medicinal chemistry (Alcázar et al., 2003).

Application in Supercapacitor Electrode Materials

- Novel polymeric materials, like poly(2,3,4a,9a-tetrahydro[1,4]dioxino[2,3-b]thieno[3,4-e][1,4]dioxine) (pTDTD), have been synthesized incorporating the dioxinopyridine heterocyclic system. These materials show potential as redox-active electrode materials in solid-state supercapacitors, demonstrating the compound's application in the field of energy storage (Yigit et al., 2013).

Importance in Analytical Chemistry

- The determination of the stereochemistry of compounds like 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is crucial. Vibrational circular dichroism (VCD) and DFT calculations are used to assign stereochemistry, showcasing the compound's role in analytical methods for structural determination (Kuppens et al., 2003).

Catalysis and Reaction Mechanisms

- The compound has been involved in catalysis studies, such as its role in the dehydration of methyl lactate to produce acrylic acid, a major chemical feedstock. This highlights its application in understanding and improving industrial chemical processes (Murphy et al., 2017).

Safety and Hazards

“(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate” is classified as an irritant . It should be handled with appropriate safety precautions to prevent exposure. More detailed safety and hazard information would typically be available in a Material Safety Data Sheet (MSDS) for the compound.

Future Directions

The future directions for research on “(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate” could include further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in related compounds as Hsp90 inhibitors , this compound could also be investigated for potential therapeutic applications.

Properties

IUPAC Name |

methyl (E)-3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-14-10(13)3-2-8-6-9-11(12-7-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCAKRYTQIXGKW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(N=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(N=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

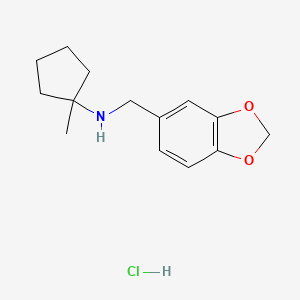

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)

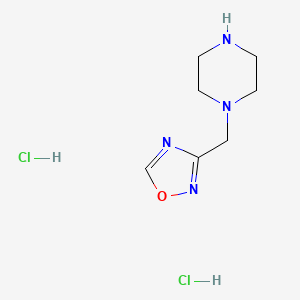

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)

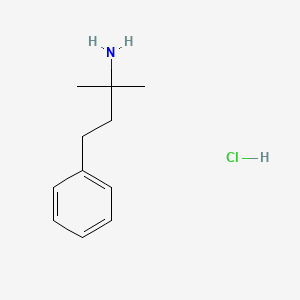

![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)